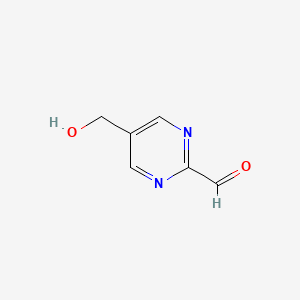

5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde

Description

5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde is a pyrimidine derivative featuring a hydroxymethyl (-CH₂OH) group at the 5-position and a carboxaldehyde (-CHO) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, making them structurally distinct from five-membered heterocycles like furans or pyrroles.

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-(hydroxymethyl)pyrimidine-2-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c9-3-5-1-7-6(4-10)8-2-5/h1-2,4,9H,3H2 |

InChI Key |

OXXLQYFFUNNKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrimidinecarboxaldehyde with formaldehyde under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-pyrimidinecarboxaldehyde and formaldehyde.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: 5-(Carboxymethyl)-2-pyrimidinecarboxaldehyde.

Reduction: 5-(Hydroxymethyl)-2-pyrimidinemethanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving pyrimidine derivatives.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups can participate in hydrogen bonding and covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry for drug design.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

Key Observations :

- Pyrimidine derivatives are less water-soluble than 5-HMF but offer greater structural versatility for drug design .

Biological Activity

5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an aldehyde derivative of pyrimidine, characterized by the presence of a hydroxymethyl group attached to the pyrimidine ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including its role as a potential precursor in the synthesis of biologically active molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 156.2 to 625 mg/L against several bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Acinetobacter baumannii | 156.2 |

| Staphylococcus aureus | 312.5 |

| Escherichia coli | 625 |

These findings suggest that this compound could be developed into a novel antibacterial agent, particularly in light of rising antibiotic resistance.

Enzymatic Reactions

This compound has also been investigated for its role in enzymatic reactions, particularly as a substrate in transaminase-mediated transformations. Studies have shown that it can participate in aldol reactions catalyzed by transaminases, yielding various hydroxystyryl pyridine derivatives with potential pharmacological applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways contributes to its antimicrobial efficacy.

- Enzyme Inhibition : As a substrate for transaminases, it may interfere with metabolic pathways in target organisms, leading to altered cellular functions.

Case Studies

- Antibacterial Efficacy : A study published in Molecules demonstrated the antibacterial activity of various derivatives of pyrimidinecarboxaldehyde, including this compound. The study utilized a range of bacterial strains and assessed their susceptibility through standard MIC testing protocols .

- Transaminase Applications : Research conducted on enzyme cascades involving wild-type Chromobacterium violaceum transaminase showed that this compound could facilitate the formation of complex products through aldol reactions. This highlights its potential utility in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.